molecular formula C15H15N3O2 B2931871 N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide CAS No. 346453-22-3

N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide

Cat. No. B2931871
CAS RN: 346453-22-3
M. Wt: 269.304
InChI Key: BIRDFQJVQJJUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has shown promising results in various preclinical studies.

Mechanism of Action

N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide exerts its inhibitory effects by binding to the active site of LSD1 and HDAC enzymes. This binding prevents the enzymes from carrying out their normal functions, which leads to the accumulation of acetylated histones and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The inhibition of LSD1 and HDAC enzymes by this compound has been shown to have several biochemical and physiological effects. It leads to the upregulation of tumor suppressor genes, the downregulation of oncogenes, and the induction of apoptosis in cancer cells. It also reduces inflammation and oxidative stress in Alzheimer's disease and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide in lab experiments is its potency and selectivity. It has been found to be highly effective in inhibiting LSD1 and HDAC enzymes, with minimal off-target effects. However, one of the limitations of using this compound is its low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research and development of N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide. One direction is to explore its potential in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to investigate its effects on other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the development of more soluble derivatives of this compound could improve its efficacy and make it more suitable for use in various experimental settings.

Synthesis Methods

The synthesis method of N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide involves a multi-step process. The first step is the synthesis of 3-methylbenzaldehyde, which is then reacted with pyridine-3-carboxaldehyde to form 3-(3-pyridyl)prop-2-enal. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(3-pyridyl)-N-hydroxyprop-2-enamide. Finally, this compound is reacted with 3-methylbenzoyl chloride to form this compound.

Scientific Research Applications

N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide has been found to be a potent inhibitor of various enzymes that play a crucial role in cancer progression, such as lysine-specific demethylase 1 (LSD1) and histone deacetylase (HDAC). It has also shown potential in the treatment of other diseases, such as Alzheimer's disease and inflammatory bowel disease.

properties

IUPAC Name

N'-(3-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11-4-2-6-13(8-11)18-15(20)14(19)17-10-12-5-3-7-16-9-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRDFQJVQJJUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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